(3R)-3-(Benzoylsulfanyl)hexyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Benzoylsulfanyl)hexyl benzoate is an organic compound characterized by the presence of a benzoylsulfanyl group attached to a hexyl chain, which is further esterified with benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzoylsulfanyl)hexyl benzoate typically involves the esterification of (3R)-3-(benzoylsulfanyl)hexanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(Benzoylsulfanyl)hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(Benzoylsulfanyl)hexyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-(Benzoylsulfanyl)hexyl benzoate involves its interaction with specific molecular targets. The benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing benzoic acid, which may contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-(Benzoylsulfanyl)hexanol: Similar structure but lacks the ester group.
Benzoyl sulfide: Contains a benzoylsulfanyl group but lacks the hexyl chain.
Hexyl benzoate: Contains a hexyl chain esterified with benzoic acid but lacks the benzoylsulfanyl group.
Uniqueness
(3R)-3-(Benzoylsulfanyl)hexyl benzoate is unique due to the combination of the benzoylsulfanyl group and the hexyl benzoate structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918287-78-2 |
---|---|
Molekularformel |
C20H22O3S |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
[(3R)-3-benzoylsulfanylhexyl] benzoate |
InChI |
InChI=1S/C20H22O3S/c1-2-9-18(24-20(22)17-12-7-4-8-13-17)14-15-23-19(21)16-10-5-3-6-11-16/h3-8,10-13,18H,2,9,14-15H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
MUPIJMZZJAJKPR-GOSISDBHSA-N |
Isomerische SMILES |
CCC[C@H](CCOC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC(CCOC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.